

Hafnium Titanium Tetraoxide: A Technical Whitepaper

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Hafnium titanium tetraoxide*

Cat. No.: *B081989*

[Get Quote](#)

CAS Number: 12055-24-2[\[1\]](#)

This technical guide provides a comprehensive overview of **Hafnium Titanium Tetraoxide** (HfTiO_4), a versatile ceramic material with significant potential in electronics, catalysis, and biomedical applications. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on the material's properties, synthesis, and current understanding of its biological interactions.

Material Properties

Hafnium Titanium Tetraoxide, also known as hafnium titanate, is a mixed metal oxide with a molecular formula of HfO_4Ti and a molecular weight of approximately 290.35 g/mol [\[1\]](#). Its properties can be tailored by varying the hafnium-to-titanium ratio and the synthesis method, leading to a range of crystal structures and characteristics.

Physicochemical Properties

A summary of the key physicochemical properties of **Hafnium Titanium Tetraoxide** is presented in Table 1.

Property	Value	Conditions	Reference
Molecular Formula	HfO ₄ Ti	[1]	
Molecular Weight	290.35 g/mol	[1]	
Appearance	White to yellowish or grayish-white powder	[1]	
Crystal Structure	Monoclinic or Orthorhombic	Dependent on Hf/Ti ratio and annealing	
Heat Capacity (Cp)	121.4 J K ⁻¹ mol ⁻¹	at 298 K	[2]

Thermal Properties

The thermal expansion of hafnium titanate is anisotropic, meaning it differs in magnitude along different crystal axes. Below 1073 K, the material exhibits contraction along the b-axis.[2]

Thermal Property	Value	Temperature Range	Reference
Lattice Parameter 'a'	0.5042 nm	298 K	[2]
Lattice Parameter 'b'	0.5579 nm	298 K	[2]
Lattice Parameter 'c'	0.4732 nm	298 K	[2]
% Linear Thermal Expansion (a-axis)	2.74%	298–1973 K	[2]
% Linear Thermal Expansion (b-axis)	0.91%	298–1973 K	[2]
% Linear Thermal Expansion (c-axis)	1.817%	298–1973 K	[2]

Experimental Protocols

Several methods have been employed for the synthesis of **hafnium titanium tetraoxide**, each offering distinct advantages in controlling the material's properties.

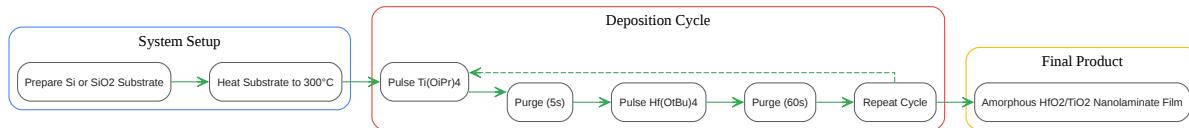
Sol-Gel Synthesis

The sol-gel method is a versatile wet-chemical technique used to produce solid materials from small molecules.

Experimental Workflow: Sol-Gel Synthesis

[Click to download full resolution via product page](#)

A flowchart illustrating the sol-gel synthesis process for hafnium-doped perovskites.


Detailed Methodology:

- Precursor Solution Preparation: Citric acid is dissolved in deionized water with stirring.
- Addition of Metal Precursors: Titanium isopropoxide, barium nitrate, hafnium dichloride oxide octahydrate, and calcium nitrate tetrahydrate are sequentially added to the solution.
- pH Adjustment: Nitric acid is slowly added to maintain the pH of the solution at 1.
- Gelation and Drying: The solution is stirred at a constant temperature of 100°C. The solution will froth before turning into a dark brown powder after approximately 4 hours.
- Calcination: The as-prepared powder is calcinated in a high-temperature muffle furnace at 1000°C to remove unwanted organic compounds and impurities, leading to the formation of the final product.

Chemical Vapor Deposition (CVD)

Chemical Vapor Deposition is a deposition process that produces high-quality, high-performance solid materials.

Experimental Workflow: Pulsed Chemical Vapor Deposition

[Click to download full resolution via product page](#)

A diagram of the pulsed Chemical Vapor Deposition (CVD) process for creating HfO₂/TiO₂ nanolaminates.

Detailed Methodology:

- Substrate Preparation: A silicon or silicon dioxide substrate is placed in the deposition chamber.
- Heating: The substrate is heated to and maintained at 300°C.
- Pulsed Deposition Cycle:
 - Multiple pulses of Titanium(IV) isopropoxide (Ti(OiPr)₄) are introduced into the chamber.
 - A purge step of 5 seconds is carried out.
 - Multiple pulses of Hafnium tert-butoxide (Hf(OtBu)₄) are introduced.
 - A longer purge step of 60 seconds is performed.
- Film Growth: The cycle of pulsing and purging is repeated to achieve the desired film thickness. The ratio of Hf to Ti can be controlled by adjusting the number of pulses of each precursor per cycle.

Biological Interactions and Signaling Pathways

A critical aspect of materials intended for biomedical applications is their interaction with biological systems. While **Hafnium Titanium Tetraoxide** is generally considered to have good biocompatibility, detailed knowledge of the specific signaling pathways it may modulate is currently limited in the scientific literature.

Studies on the constituent metals, hafnium and titanium, provide some insights. Both materials are known for their excellent biocompatibility and ability to support osseointegration.^[3] Research on titanium implants has shown that they can influence osteoblast proliferation and differentiation through various signaling pathways, including mTOR, EIF2, and IGF. Furthermore, the surface properties of titanium implants can affect the adsorption of proteins like fibronectin and albumin, which in turn influences cellular responses. The RANKL/OPG signaling pathway, a key regulator of bone remodeling, is also known to be influenced by implant surface characteristics.

However, it is crucial to note that these findings are predominantly for pure titanium or its alloys, and direct evidence for the specific signaling pathways affected by **Hafnium Titanium Tetraoxide** is not yet available. Further proteomic and genomic studies are required to elucidate the molecular mechanisms underlying the cellular response to this specific ceramic.

Applications

The unique combination of properties makes **Hafnium Titanium Tetraoxide** a promising material for a variety of applications.

- **High-k Gate Insulators:** Its high dielectric constant makes it a suitable candidate for use as a gate insulator in metal-oxide-semiconductor field-effect transistors (MOSFETs), enabling further miniaturization of electronic components.
- **Catalysis:** The mixed oxide nature of hafnium titanate can provide active sites for various catalytic reactions.
- **Biomedical Implants:** The excellent biocompatibility and osteoconductive properties of its constituent elements suggest its potential use in orthopedic and dental implants.^[3] Studies have shown that hafnium, similar to titanium, supports bone growth and is well-tolerated by biological tissues.^[3]

Conclusion

Hafnium Titanium Tetraoxide is a material with significant scientific and technological interest. Its tunable properties, achievable through controlled synthesis, open up possibilities for its use in advanced electronics, catalysis, and medicine. While its biocompatibility is promising, a deeper understanding of its interaction with biological systems at the molecular level is necessary to fully realize its potential in biomedical applications. Future research should focus on elucidating the specific signaling pathways modulated by this material to guide the rational design of next-generation medical devices.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. HAFNIUM TITANATE CAS#: 12055-24-2 [amp.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Biocompatibility and osteogenesis of refractory metal implants, titanium, hafnium, niobium, tantalum and rhenium - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Hafnium Titanium Tetraoxide: A Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b081989#cas-number-for-hafnium-titanium-tetraoxide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com